9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole
Overview
Description
R-96544 is a compound known for its role as a selective antagonist of the 5-hydroxytryptamine 2A receptor. This compound has demonstrated the ability to inhibit platelet aggregation in vitro, making it a significant subject of study in pharmacology .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzotriazole derivatives can form π–π stacking interactions and hydrogen bonds, making them capable of binding with enzymes and receptors in biological systems . The compound “9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole” might share similar properties due to its structural similarity.
Biochemical Pathways
Benzotriazole derivatives have been used extensively in the synthesis of various heterocyclic compounds . They have broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols .
Result of Action
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . It’s possible that “this compound” may have similar effects due to its structural similarity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-96544 involves the condensation of salicyl alcohol with benzyl bromide in the presence of potassium tert-butoxide in dimethylformamide, resulting in 2-benzyloxybenzyl alcohol. This intermediate is then converted into a chloride by reaction with thionyl chloride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for R-96544 are not extensively documented in the public domain. the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
R-96544 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield various substituted derivatives of R-96544.
Scientific Research Applications
R-96544 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of 5-hydroxytryptamine 2A receptor antagonists.
Biology: Investigated for its effects on platelet aggregation and potential therapeutic applications.
Medicine: Explored for its potential in treating conditions related to platelet aggregation and serotonin receptor activity.
Industry: Utilized in the development of new pharmacological agents targeting the 5-hydroxytryptamine 2A receptor .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: Another 5-hydroxytryptamine 2A receptor antagonist with similar pharmacological properties.
Ritanserin: Known for its selective antagonism of the 5-hydroxytryptamine 2A receptor.
Mianserin: An antagonist of the 5-hydroxytryptamine 2A receptor with additional effects on other serotonin receptors.
Uniqueness
R-96544 is unique due to its high selectivity and potency as a 5-hydroxytryptamine 2A receptor antagonist. Its ability to inhibit platelet aggregation in vitro distinguishes it from other similar compounds .
Properties
IUPAC Name |
9-(benzotriazol-1-ylmethyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQIMHJRKCIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403886 | |
Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124337-34-4 | |
Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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